molecular formula C17H16ClNO B3038874 [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol CAS No. 92407-99-3

[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol

Cat. No. B3038874
CAS RN: 92407-99-3
M. Wt: 285.8 g/mol
InChI Key: LAHLJGXIJPJMMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol, also known as CBMI, is an indole-based molecule that has been extensively studied for its potential biological activities, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-bacterial properties. It has been used in a variety of laboratory experiments, and is of particular interest due to its unique structure and potential therapeutic applications.

Scientific Research Applications

[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol has been studied extensively for its potential biological activities, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-bacterial properties. It has been used in a variety of laboratory experiments, including cell-based assays, animal models, and in vitro studies. In cell-based assays, [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce the expression of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In animal models, [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol has been shown to reduce inflammation and oxidative stress in a variety of tissues. In vitro studies have demonstrated that [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol can inhibit the growth of a variety of cancer cell lines, including human colon, breast, and lung cancer cells.

Mechanism of Action

The exact mechanism of action of [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol is not yet fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of pro-inflammatory mediators, such as TNF-α and IL-1β. It has been suggested that [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol may inhibit the activity of COX-2 by binding to its active site and preventing the formation of the enzyme-substrate complex.
Biochemical and Physiological Effects
[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to reduce inflammation and oxidative stress in a variety of tissues, including the liver, kidney, and heart. It has also been shown to inhibit the growth of a variety of cancer cell lines, including human colon, breast, and lung cancer cells. In addition, [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce the expression of the enzyme cyclooxygenase-2 (COX-2).

Advantages and Limitations for Lab Experiments

The main advantage of using [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol in laboratory experiments is its availability and ease of synthesis. It can be synthesized using a variety of methods, including a palladium-catalyzed reaction of 2-chlorobenzyl bromide and indole. This reaction is carried out in the presence of a base, such as triethylamine, and proceeds in good yields. In addition, [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol has been demonstrated to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes.
However, there are some limitations to using [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol in laboratory experiments. One of the main limitations is that the exact mechanism of action of [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol is not yet fully understood. In addition, the effects of [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol on different cell types and tissues are not yet fully understood, making it difficult to predict its effects in different contexts.

Future Directions

Given the potential biological activities of [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol, there are a number of future directions for research. One potential direction is to further investigate the mechanism of action of [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol, in order to gain a better understanding of its effects on different cell types and tissues. Another potential direction is to investigate the potential therapeutic applications of [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol, such as its potential use in the treatment of inflammation and cancer. Additionally, further research could be done to investigate the potential synergistic effects of [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol with other compounds, such as natural products or synthetic drugs. Finally, further research could be done to investigate the potential toxicity of [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol, in order to ensure its safe use in laboratory experiments and potential therapeutic applications.

properties

IUPAC Name

[1-[(2-chlorophenyl)methyl]-2-methylindol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c1-12-15(11-20)14-7-3-5-9-17(14)19(12)10-13-6-2-4-8-16(13)18/h2-9,20H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHLJGXIJPJMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol
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[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol

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